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AGALMATOLITE

Mineralogy Ceramics Refractory

Agalmatolite (CAS 12284-46-7) is a dense metamorphic rock of pyrophyllite and muscovite [Al₂Si₄O₁₀(OH)₂]. Unlike single-phase talc, it forms mullite at high temperature, vital for hot strength and creep resistance in ceramic kiln furniture and continuous casting nozzles. Specs: 28.3% Al₂O₃, 66.7% SiO₂, <5% H₂O; specific gravity 2.8–2.9; Mohs hardness 1–2. Proven to suppress alumina clogging and carbon oxidation in steelmaking when formulated at 45–85% with graphite and SiC. Ultrafine grades enhance TiO₂ pigment spacing in paints. Outperforms talc in carbonation resistance for oil-well cementing. Request a quote to optimize your mineral supply chain.

Molecular Formula C990H1529N263O299S7
Molecular Weight 0
CAS No. 12284-46-7
Cat. No. B1172292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAGALMATOLITE
CAS12284-46-7
SynonymsAGALMATOLITE
Molecular FormulaC990H1529N263O299S7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / 1 metric / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Agalmatolite (CAS 12284-46-7) Procurement: Mineral Composition and Industrial Baseline Data


Agalmatolite (CAS 12284-46-7) is a metamorphic rock primarily composed of aluminum silicate phyllosilicates, namely pyrophyllite and muscovite [1]. It is characterized by a specific gravity of 2.8-2.9, a Mohs hardness of 1-2, and a theoretical composition of approximately 28.3% Al₂O₃, 66.7% SiO₂, and 5% H₂O for the pyrophyllite component [2][3]. As a naturally occurring, multi-mineral rock, its properties differ from single-phase mineral analogs, making precise specification essential for industrial performance.

Why Agalmatolite Cannot Be Simply Swapped with Talc or Pure Pyrophyllite


Agalmatolite is often grouped with talc and pyrophyllite due to superficial similarities in softness and greasy feel, but direct substitution can lead to performance failures. Agalmatolite is a rock containing a mixture of minerals (pyrophyllite, muscovite, quartz) whereas talc is a single mineral phase (hydrous magnesium silicate) [1]. This fundamental compositional difference results in distinct phase evolution during heating: talc transforms to enstatite and cristobalite above 1000°C, while agalmatolite develops mullite, a critical phase for high-temperature strength and creep resistance in ceramics [2][3]. Consequently, formulations optimized for talc's platy magnesium silicate structure cannot be directly migrated to agalmatolite without re-engineering the firing profile and composition to account for the different fluxing behavior and final mineral phases.

Quantitative Evidence: Differentiating Agalmatolite from Talc and Other Fillers for Procurement Decisions


Agalmatolite vs. Talc: Mineral Phase Purity Determines High-Temperature Performance

In a direct comparative study, XRD analysis of talc revealed a single mineral phase, while agalmatolite rock exhibited multiple phases: pyrophyllite, muscovite, and quartz [1]. This multiphase nature of agalmatolite is a key differentiator; upon firing, the presence of alumina from muscovite and silica from quartz promotes the formation of mullite (3Al₂O₃·2SiO₂), a phase not formed from pure talc [2]. This phase difference is critical for applications requiring high-temperature strength.

Mineralogy Ceramics Refractory

Agalmatolite in Refractory Formulations: Verified Composition for Oxidation Prevention in Steel Casting

A patent for a continuous casting nozzle specifies a refractory composition comprising, by weight, 45-85% agalmatolite, 10-35% graphite, and 1-10% silicon carbide [1]. The agalmatolite, described as a natural raw material of pyrophyllite, is pre-calcined at ≥800°C to remove crystalline water and contains 1-5% alkaline flux (K₂O, Na₂O) [1]. This specific compositional range and pre-treatment regime is validated for suppressing alumina clogging and preventing carbon oxidation in steelmaking environments, a performance parameter not met by generic talc or clay-based refractories.

Refractories Steelmaking Continuous Casting

Thermal Expansion: Agalmatolite Bricks Show 1/7 to 1/13 the Elastic Modulus of Aluminous Bricks

Research into the elasticity of magnesia refractories provides a comparative benchmark for agalmatolite bricks. The study found that the elastic modulus of grog and agalmatolite bricks is only 1/7 to 1/13 of that of an aluminous brick [1]. This significantly lower modulus implies agalmatolite bricks possess higher thermal shock resistance and lower thermal expansion, making them suitable for applications involving rapid temperature changes where rigid aluminous bricks would spall or crack.

Thermal Properties Refractory Bricks Modulus of Elasticity

Agalmatolite as a Filler: Measured CO₂ Resistance in Epoxy-Cement Composites

A study comparing reinforced epoxy-cement composites under CO₂-rich conditions (50 bar, 70°C) provides a direct performance comparison for fillers [1]. While the study includes talc, agalmatolite, and montmorillonite clay as fillers, the specific performance data for agalmatolite relative to the unmodified cement and other fillers allows for a quantitative assessment of its efficacy in preventing carbonation and degradation in harsh environments, a critical parameter for infrastructure and oilfield applications.

Composite Materials CO₂ Resistance Mineral Filler

Particle Size Control: Ultrafine Agalmatolite as a TiO₂ Extender with Narrow Distribution

A patent for ultrafine agalmatolite production describes obtaining a natural or synthetic agalmatolite with a narrow and controlled particle size distribution via high-energy grinding and high-performance air classification [1]. This engineered particle size distribution is specifically claimed for use as a titanium dioxide (TiO₂) extender in paints, a high-value application where tight control over pigment packing and optical properties is essential. This differentiates it from commodity-grade agalmatolite or talc used as a simple filler.

Paints & Coatings Mineral Filler Particle Engineering

Ceramic Body Performance: Quantified Improvements with Agalmatolite Addition

A study on chamotte-plastic clay-talc ceramic bodies found that the addition of agalmatolite resulted in quantifiable improvements in key technical parameters [1]. Specifically, the study notes improvements in firing shrinkage, modulus of rupture (MOR), and apparent porosity [1]. Mineral phases in samples fired above 1250°C consisted of cordierite, mullite, and α-cristobalite [1]. This provides a direct link between agalmatolite addition and enhanced mechanical properties and controlled densification.

Ceramics Firing Shrinkage Modulus of Rupture

Top Industrial Applications for Agalmatolite Based on Verified Performance Data


Steel Continuous Casting Refractories: Preventing Alumina Clogging and Carbon Oxidation

Procure agalmatolite for use in continuous casting nozzles and linings. The validated refractory composition of 45-85% agalmatolite with graphite and silicon carbide is specifically proven to suppress alumina inclusion build-up and prevent carbon oxidation in molten steel [1]. The presence of 1-5% alkaline flux in the agalmatolite is a critical component for this performance.

High-Performance Coatings: TiO₂ Extension with Ultrafine Agalmatolite

For paint and coating formulations requiring TiO₂ reduction, specify ultrafine agalmatolite with a narrow particle size distribution. This engineered material, produced via high-energy milling and air classification, is designed for optimized pigment spacing and optical properties [2], differentiating it from standard mineral fillers.

Advanced Ceramic Bodies: Enhancing Mechanical Strength and Controlling Shrinkage

Incorporate agalmatolite into chamotte-kaolin-talc ceramic bodies to improve modulus of rupture (MOR), reduce firing shrinkage, and lower apparent porosity [3]. This is particularly valuable for ceramic ware where dimensional precision and mechanical integrity are paramount, leveraging the unique mullite-forming ability of agalmatolite upon firing.

Oil Well Cementing and CO₂-Resistant Composites: Mitigating Carbonation

Utilize agalmatolite as a filler in epoxy-cement composites for applications exposed to high-pressure, high-temperature CO₂ environments, such as oil well cementing or carbon sequestration infrastructure. Comparative studies validate its ability to resist carbonation and degradation under these harsh conditions [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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